(S)-2-(4-Fluorophenoxy)propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
60251-91-4 |
|---|---|
Molecular Formula |
C9H9FO3 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(2S)-2-(4-fluorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
WIVLMXDHGGRLMP-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)F |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Approaches for S 2 4 Fluorophenoxy Propanoic Acid
Asymmetric Synthesis Strategies
Asymmetric synthesis provides the most direct routes to obtaining the desired (S)-enantiomer, minimizing the need for chiral resolution of a racemic mixture. These strategies often employ chiral catalysts, enantioselective reactions, or biocatalytic systems to control the stereochemical outcome.
Chiral Catalyst Development for Stereoselective Transformations
The development of sophisticated chiral catalysts is central to modern asymmetric synthesis. For α-aryloxy carboxylic acids, transition-metal catalysts featuring chiral ligands have proven highly effective, particularly in asymmetric hydrogenation reactions.
Enantioselective Alkylation and Substitution Reactions
Enantioselective alkylation is a powerful strategy for constructing the chiral center of (S)-2-(4-Fluorophenoxy)propanoic acid. This approach typically involves the alkylation of a prochiral enolate or its equivalent using a chiral auxiliary, catalyst, or phase-transfer catalyst to direct the stereochemistry.
One established method involves the use of chiral auxiliaries, such as Evans oxazolidinones. In this approach, the chiral auxiliary is attached to a glycine-derived substrate to form a chiral enolate, which then undergoes diastereoselective alkylation. Subsequent removal of the auxiliary yields the enantiomerically enriched product. scribd.com
Phase-transfer catalysis (PTC) offers an alternative where a chiral catalyst, often derived from cinchonidinium salts, facilitates the alkylation of a glycine (B1666218) Schiff base under basic conditions. This method has been successfully applied to the synthesis of structurally related amino acids and demonstrates the potential for creating the desired stereocenter through C-C bond formation. The key to these methods is the creation of a chiral environment around the reacting species, which favors the formation of one enantiomer over the other.
Biocatalytic and Enzymatic Routes to Chiral Propanoic Acid Derivatives
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes and whole-cell systems can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
For the synthesis of related α-aryloxy carboxylic acids, microbial transformations have shown significant promise. For example, the fungus Beauveria bassiana has been used for the production of (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), a key intermediate for several herbicides. nih.gov While this produces the opposite enantiomer of a hydroxylated analog, it establishes the principle that microorganisms can be employed for such transformations. Optimization of culture conditions, including nutrient sources and temperature, has been shown to significantly improve product titers. nih.gov
Furthermore, engineered microorganisms like E. coli have been utilized to synthesize fluorinated building blocks such as 2-fluoro-3-hydroxypropionic acid from fluorinated precursors. nih.gov This demonstrates the capability of biocatalytic systems to handle fluorinated substrates, which is directly relevant to the synthesis of this compound. The use of specific enzymes, such as lipases for kinetic resolution or transaminases for asymmetric amination, represents a powerful toolkit for accessing chiral acids and their precursors. nih.govmdpi.com
Application of Ion-Pairing Directed Asymmetric Hydrogenation to α-Aryloxy Carboxylic Acids
A highly effective and novel strategy for synthesizing chiral α-aryloxy carboxylic acids involves asymmetric hydrogenation directed by ion-pairing interactions. rsc.org This method has been successfully applied to a range of α-aryloxy α,β-unsaturated carboxylic acids, providing excellent yields and enantioselectivities. rsc.orgrsc.org
The key to this approach is the use of a cationic rhodium catalyst complexed with a chiral ligand, such as Chenphos, which possesses a basic nitrogen atom. rsc.org The substrate, being a carboxylic acid, can form an ion pair with the protonated amine on the ligand. This ionic interaction between the catalyst and the substrate plays a crucial role in locking the conformation of the substrate in the transition state, leading to highly efficient stereochemical control during the hydrogenation step. rsc.orgrsc.org This additive-free system has achieved high turnover numbers and produced various α-aryloxy carboxylic acids with outstanding results. rsc.org
| Substrate Class | Catalyst System | Key Feature | Enantiomeric Excess (ee) | Yield | Ref |
| α-Aryloxy α,β-Unsaturated Acids | Chenphos/Rh Complex | Ion-pairing interaction | >99% | Up to 99% | rsc.org |
| α-Aryloxy α,β-Unsaturated Acids | Iridium/Spiro Phosphino-oxazoline | Rigid chiral environment | Up to 99.8% | N/A | acs.org |
Multistep Chemical Synthesis Pathways
Multistep synthesis offers a robust, albeit less direct, approach. These pathways often involve the initial formation of the characteristic ether linkage, followed by the introduction or modification of the propanoic acid side chain.
Ether Formation Reactions Preceding Propanoic Acid Formation
The formation of the 4-fluorophenoxy ether bond is a critical step in many synthetic routes. The Williamson ether synthesis is the most common and versatile method for this transformation. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. libretexts.org
A typical pathway involves the deprotonation of 4-fluorophenol (B42351) with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide. This nucleophile then displaces a leaving group from a chiral propanoic acid derivative, such as ethyl (R)-2-chloropropionate or ethyl (S)-2-bromopropanoate. To obtain the desired (S) configuration in the final product, a starting material with the opposite (R) configuration at the chiral center is often used, as the SN2 reaction proceeds with an inversion of stereochemistry.
Alternatively, the reaction can be performed between hydroquinone (B1673460) and an S-2-halopropanoic acid, although this can lead to side products like bis-alkylation. google.com A variation involves reacting 4-hydroxyacetophenone with a bromopropanoic acid, followed by subsequent functional group transformations. google.com The choice of solvent (e.g., DMF, acetonitrile) and temperature is crucial for optimizing the reaction rate and minimizing side reactions. byjus.comgoogle.com
| Nucleophile | Electrophile | Reaction Type | Key Considerations | Ref |
| 4-Fluorophenoxide | Alkyl 2-halopropanoate (e.g., ethyl 2-chloropropionate) | Williamson Ether Synthesis (SN2) | Inversion of stereochemistry; choice of base and solvent. | wikipedia.org, byjus.com |
| 4-Hydroxyacetophenone | 2-Bromopropanoic acid | Williamson Ether Synthesis (SN2) | Requires subsequent modification of the acetyl group. | google.com |
| Hydroquinone | S-2-Halopropanoic acid | Williamson Ether Synthesis (SN2) | Risk of over-alkylation; may require protecting groups. | google.com |
Functional Group Interconversions on the Aromatic Ring
The synthesis of this compound is predicated on the availability of 4-fluorophenol as a key starting material. The introduction of the fluorine atom onto the phenolic ring is a critical step that can be achieved through various functional group interconversion strategies. These methods often begin with a readily available substituted benzene (B151609) and transform a functional group into the desired fluorine atom or hydroxyl group.
One common approach involves the diazotization of a corresponding aniline (B41778) (4-fluoroaniline), followed by hydrolysis of the diazonium salt. While effective, this method can present challenges on an industrial scale due to the potential instability of diazonium compounds and the generation of corrosive byproducts like hydrofluoric acid.
Alternative strategies focus on the direct fluorination of a phenol (B47542) or a protected phenol derivative, though this can sometimes lead to issues with regioselectivity. A more controlled method involves the transformation of other functional groups on the benzene ring. For instance, a boronic acid group can be converted to a hydroxyl group. A general procedure for the oxidation of a fluorinated phenylboronic acid to 4-fluorophenol involves reacting the boronic acid with an oxidizing agent like hydrogen peroxide in a suitable solvent.
Another established route is the hydrolysis of a bromo-substituted precursor, such as 4-bromofluorobenzene. This nucleophilic aromatic substitution is typically carried out under pressure at elevated temperatures using a strong base in the presence of a copper catalyst.
The choice of a specific synthetic route for preparing 4-fluorophenol often depends on factors such as the availability and cost of starting materials, reaction safety, and the desired scale of production.
Preparation of Intermediate Phenoxypropionic Acids
The core structure of this compound is formed through the etherification of 4-fluorophenol with a chiral three-carbon synthon. A widely used and effective method is the Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of 4-fluorophenol with an enantiomerically pure 2-halopropanoic acid derivative, typically (S)-2-chloropropionic acid or its ester.
The key to obtaining the desired (S)-enantiomer of the final product lies in the use of a stereochemically pure starting material. (S)-2-chloropropionic acid can be synthesized from the readily available and inexpensive chiral pool starting material, (S)-alanine. This transformation is typically achieved through a diazotization reaction in the presence of a chloride source, such as hydrochloric acid, followed by reaction with a chlorinating agent. This process generally proceeds with retention of configuration at the stereocenter.
The Williamson ether synthesis itself involves the deprotonation of 4-fluorophenol with a suitable base, such as sodium hydroxide or potassium carbonate, to form the more nucleophilic phenoxide. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of (S)-2-chloropropionic acid, displacing the chloride leaving group and forming the ether linkage. The reaction is typically carried out in a polar aprotic solvent to facilitate the nucleophilic substitution. Subsequent acidification of the reaction mixture yields the final this compound.
For a related compound, R-2-phenoxypropionic acid, an optimized synthesis from (S)-2-chloropropionic acid and phenol has been reported. The optimal molar ratio for the etherification step was found to be KI: S-2-chloropropionic acid: phenol = 0.075: 1.2: 1.0, resulting in a molar conversion rate of 74.9% (calculated based on phenol). researchgate.net This provides a useful reference for the synthesis of the fluorinated analogue.
Process Optimization and Scale-Up Considerations in Research
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and product quality. The optimization of the Williamson ether synthesis is a primary focus.
Key Optimization Parameters:
Base and Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. Stronger bases and polar aprotic solvents generally favor the reaction. However, on a large scale, the cost, safety, and environmental impact of these reagents must be considered.
Temperature: Reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions, such as elimination or racemization, which would compromise the enantiomeric purity of the product.
Phase-Transfer Catalysis: To improve the reaction efficiency, especially when dealing with heterogeneous reaction mixtures (e.g., a solid base in an organic solvent), a phase-transfer catalyst can be employed. These catalysts facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. This can lead to faster reaction times, lower reaction temperatures, and higher yields. For the synthesis of a related compound, 2-(4-methoxyphenoxy)-propionic acid, the use of a phase-transfer catalyst in a two-phase system has been shown to significantly improve the yield to over 90% with a reduced reaction time. google.com
Microwave-Assisted Synthesis: In recent years, microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the Williamson ether synthesis, microwave heating can dramatically reduce reaction times and, in some cases, improve yields. However, the scalability of microwave reactors needs to be carefully evaluated for large-scale industrial production.
Scale-Up Challenges and Strategies:
Mixing and Heat Transfer: Ensuring efficient mixing and heat transfer becomes increasingly challenging in larger reactors. Poor mixing can lead to localized "hot spots," which can promote side reactions and decrease product quality. The design of the reactor and the agitation system are critical for successful scale-up.
Reagent Addition and Control: The rate of addition of reagents, particularly the base and the alkylating agent, needs to be carefully controlled to manage the reaction exotherm and minimize side reactions.
Work-up and Purification: The isolation and purification of the final product on a large scale can be a significant bottleneck. The choice of extraction solvents, crystallization conditions, and filtration methods must be optimized for efficiency and to minimize solvent waste.
Safety: A thorough safety assessment is paramount before scaling up any chemical process. This includes understanding the thermal stability of reactants and products, the potential for runaway reactions, and the safe handling of all chemicals involved.
The following table illustrates the effect of different bases and solvents on the yield of a generic Williamson ether synthesis, highlighting the importance of reaction condition optimization.
| Base | Solvent | Yield (%) |
| NaOH | Water | 40 |
| NaH | DMF | 85 |
| KOtBu | DMSO | 90 |
This table presents generalized data for the Williamson ether synthesis to illustrate the impact of reaction conditions and is not specific to the synthesis of this compound.
By systematically investigating these parameters, a robust and efficient process for the large-scale synthesis of this compound can be developed, ensuring a reliable supply of this important chiral molecule.
Chemical Derivatives and Analogues of S 2 4 Fluorophenoxy Propanoic Acid
Structural Diversification Strategies
The generation of analogues of (S)-2-(4-Fluorophenoxy)propanoic acid is achieved through targeted chemical modifications. These strategies are crucial for exploring structure-activity relationships (SAR) and developing compounds with optimized efficacy and selectivity.
Direct modification of the phenoxy ring after the formation of the phenoxypropanoic acid core is synthetically challenging. Therefore, the common strategy involves the synthesis of various substituted phenols first, which are then coupled with a propanoic acid precursor. This approach allows for extensive diversity in the substitution pattern of the aromatic ring.
For instance, the synthesis of many commercial aryloxyphenoxypropionate herbicides begins with a substituted phenol (B47542), such as hydroquinone (B1673460) (4-hydroxyphenol). google.com This precursor can be subjected to various electrophilic substitution reactions to introduce additional halogens or alkyl groups before it is reacted with an S-2-halopropanoic acid to form the final scaffold. google.com This modular approach provides access to a diverse library of analogues with different substituents on the phenoxy ring, which is critical for modulating biological activity.
Table 1: Examples of Phenol Precursors for Ring Modification This table is interactive. Click on the headers to sort.
| Precursor Compound | Resulting Scaffold Type | Potential Modification |
|---|---|---|
| 4-Fluorophenol (B42351) | 4-Fluorophenoxypropanoic acid | Introduction of additional substituents |
| Hydroquinone | 4-Hydroxyphenoxypropanoic acid | Further functionalization of the hydroxyl group |
| 4-Chlorophenol | 4-Chlorophenoxypropanoic acid | Introduction of additional substituents |
The carboxylic acid group of the propanoic acid side chain is a prime site for chemical elaboration, most commonly through esterification and amidation. These reactions convert the parent acid into derivatives with altered polarity, solubility, and metabolic stability.
Esterification: The conversion of this compound to its corresponding esters is a fundamental derivatization strategy. Standard procedures, such as Fischer esterification, involve heating the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. ceon.rschemguide.co.uk This method is widely applicable for producing simple alkyl esters. For instance, the esterification of the closely related 2-(4-hydroxyphenoxy)propionic acid is a key step in the synthesis of several herbicides. google.com The reactivity of the alcohol generally follows the order of primary > secondary > tertiary, due to steric hindrance. researchgate.net
Amidation: Amidation of the propanoic acid moiety yields amides, which are often more stable to hydrolysis than esters and can participate in different biological interactions. Amides can be synthesized by reacting the carboxylic acid with an amine using a coupling agent or by converting the acid to a more reactive species like an acyl chloride. A more recent, efficient method involves the direct reaction of esters with alkali metal amidoboranes to produce primary and secondary amides in high yields under mild conditions. nih.govresearchgate.net A specific example involving a similar scaffold is the synthesis of (S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-(3-(pentafluoro-λ6-sulfanyl)phenyl)propanamide, which was achieved through amide coupling between a chiral aniline (B41778) and a phenoxy-containing acid intermediate. mdpi.com
Synthesis of Bioactive Phenoxypropanoate Esters and Related Molecules
The phenoxypropanoate scaffold is the foundation for a major class of herbicides known as "fops." These compounds are typically esters of (R)-2-(4-aryloxyphenoxy)propanoic acids. The bioactivity is highly dependent on the stereochemistry, with the (R)-enantiomer possessing the herbicidal activity. nih.gov These herbicides are synthesized from the key intermediate (R)-2-(4-hydroxyphenoxy)propanoic acid. google.comnih.gov This intermediate is then coupled with a halogenated aromatic or heteroaromatic compound, followed by esterification to yield the final active product. google.com
Table 2: Representative Aryloxyphenoxypropionate Herbicides This table is interactive. Click on the headers to sort.
| Herbicide Name | Ester Group | Aryloxy Group | Reference |
|---|---|---|---|
| Quizalofop-P-ethyl | Ethyl | 6-chloroquinoxalin-2-yloxy | google.com |
| Haloxyfop-P-methyl | Methyl | 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy | google.com |
| Fluazifop-P-butyl | Butyl | 5-(trifluoromethyl)pyridin-2-yloxy | google.com |
Beyond herbicidal activity, related structures such as esters derived from hydroxyphenylacetic acids have been synthesized and evaluated for other biological properties, including antioxidant and antibacterial activities. nih.govnih.govmdpi.com
Design and Synthesis of Hybrid Molecules Incorporating the Fluorophenoxypropanoic Acid Scaffold
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or novel biological activities. nih.govsemanticscholar.org The this compound scaffold serves as a valuable building block in this approach due to its favorable properties and established biological relevance.
A notable example is the incorporation of a similar scaffold into the design of Selective Androgen Receptor Modulators (SARMs). Researchers have synthesized a series of aryl propionamides, including (S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-(3-(pentafluoro-λ6-sulfanyl)phenyl)propanamide. mdpi.com In this hybrid molecule, the fluorophenoxy propionamide (B166681) fragment is linked to a pentafluorosulfanyl-substituted aniline moiety. This design combines the structural features of the phenoxypropanoic acid class with another pharmacophore to target the androgen receptor. mdpi.com
Similarly, other propanoic acid derivatives have been utilized as scaffolds for developing novel therapeutic agents. For instance, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising scaffolds for the development of new anticancer candidates. mdpi.com This highlights the utility of the propanoic acid core as a versatile template for creating complex, multi-target hybrid molecules in drug discovery.
Advanced Analytical Characterization Techniques for S 2 4 Fluorophenoxy Propanoic Acid and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are foundational in the structural analysis of (S)-2-(4-Fluorophenoxy)propanoic acid, providing detailed information about its atomic and molecular structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, detailed connectivity and environmental information can be obtained.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The aromatic protons typically appear as a complex multiplet system due to coupling with each other and with the fluorine atom. The methine proton signal is expected to be a quartet due to coupling with the three methyl protons, while the methyl protons will appear as a doublet, split by the single methine proton. The acidic proton of the carboxyl group often appears as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carboxyl carbon, the aromatic carbons (with those bonded to fluorine and oxygen showing characteristic shifts), the methine carbon, and the methyl carbon. The presence of the electronegative fluorine and oxygen atoms significantly influences the chemical shifts of the nearby carbon atoms.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly specific and sensitive technique for characterization. nih.gov It provides a direct probe of the fluorine atom's chemical environment. nih.govnih.gov For this compound, a single resonance is expected, and its chemical shift provides confirmation of the fluorine's position on the aromatic ring. Proton decoupling is often used to simplify the spectrum, resulting in a singlet for the fluorine signal. nih.gov The large chemical shift range of ¹⁹F NMR helps to avoid signal overlap, making it suitable for quantification. nih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~11-13 | Broad Singlet | -COOH |
| ¹H | ~6.9-7.1 | Multiplet | Aromatic protons |
| ¹H | ~4.7 | Quartet | -CH- |
| ¹H | ~1.6 | Doublet | -CH₃ |
| ¹³C | ~175 | Singlet | -COOH |
| ¹³C | ~155-160 (d, JCF) | Doublet | Aromatic C-F |
| ¹³C | ~153 | Singlet | Aromatic C-O |
| ¹³C | ~116-120 (d, JCF) | Doublet | Aromatic C-H |
| ¹³C | ~72 | Singlet | -CH- |
| ¹³C | ~18 | Singlet | -CH₃ |
| ¹⁹F | -115 to -125 | Singlet (proton decoupled) | Ar-F |
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).
The IR spectrum of this compound displays several characteristic absorption bands. The most prominent is a very broad O-H stretching band for the carboxylic acid group, typically found in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. docbrown.infodocbrown.info A strong C=O (carbonyl) stretching vibration is observed around 1700-1725 cm⁻¹, which is characteristic of a carboxylic acid. docbrown.info Other key absorptions include C-O stretching for the ether linkage and the carboxylic acid, and a strong band corresponding to the C-F bond stretch.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (very broad) |
| Alkyl (CH₃, CH) | C-H Stretch | 2850-3000 |
| Carboxylic Acid (C=O) | C=O Stretch | 1700-1725 (strong) |
| Aromatic Ring | C=C Stretch | 1500-1600 |
| Ether (Ar-O-C) | C-O Stretch | 1200-1300 |
| Fluoroaromatic | C-F Stretch | 1150-1250 (strong) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.
For this compound (C₉H₉FO₃), the molecular weight is approximately 184.16 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 184. This peak confirms the molecular weight of the compound. chim.ludocbrown.info The fragmentation pattern provides further structural evidence. Common fragmentation pathways for such molecules include the loss of the carboxyl group (•COOH, 45 Da) or the entire propanoic acid side chain. Cleavage of the ether bond is also a characteristic fragmentation route.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion | Origin |
|---|---|---|
| 184 | [C₉H₉FO₃]⁺ | Molecular Ion [M]⁺ |
| 139 | [C₉H₈FO₂]⁺ | Loss of •COOH |
| 111 | [C₆H₄FO]⁺ | 4-Fluorophenoxy cation |
| 73 | [C₃H₅O₂]⁺ | Loss of fluorophenoxy radical |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating this compound from impurities and for determining its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification. jk-sci.comusbio.net A reversed-phase HPLC method is typically employed. pensoft.net In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a pH modifier like formic or phosphoric acid to ensure the analyte is in a single ionic form. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring provides strong chromophores. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 4: Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~225 nm or 270 nm |
| Column Temperature | 25-30 °C |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Since the biological activity of chiral molecules often resides in a single enantiomer, assessing the enantiomeric purity is crucial. Chiral HPLC is the standard method for separating the (S)- and (R)-enantiomers of 2-(4-Fluorophenoxy)propanoic acid. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. tsijournals.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this class of compounds. sigmaaldrich.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. By comparing the peak area of the desired (S)-enantiomer to that of the undesired (R)-enantiomer, the enantiomeric excess (e.e.) can be accurately determined.
Table 5: Example Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |
| Mobile Phase | Hexane : Isopropanol with 0.1% Trifluoroacetic Acid (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~225 nm |
| Column Temperature | 25 °C |
Advanced Characterization Techniques (e.g., High-Resolution Mass Spectroscopy)
High-Resolution Mass Spectrometry (HRMS) stands as a pivotal technique in the structural elucidation and sensitive detection of this compound and its derivatives. The unparalleled mass accuracy and resolving power of instruments like the Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers enable the determination of the elemental composition of the parent molecule and its fragments with high confidence. This capability is crucial for distinguishing between isobaric interferences and for the definitive identification of metabolites and degradation products in complex matrices.
In the analysis of phenoxypropionic acid herbicides, including the fluorinated analogue, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the method of choice. This combination allows for the separation of enantiomers when a chiral stationary phase is employed, followed by their highly specific and sensitive detection.
Research in the field of environmental analysis and drug metabolism often relies on HRMS to track the fate of such compounds. For instance, in the study of chiral pharmacologically active compounds in the environment, enantiomeric profiling using chiral liquid chromatography coupled with tandem mass spectrometry provides insights into the stereospecific behavior of these molecules.
A common approach for the analysis of acidic compounds like this compound is the use of electrospray ionization (ESI) in the negative ion mode. This typically results in the formation of a deprotonated molecule [M-H]⁻, which can then be subjected to fragmentation for structural analysis.
The expected fragmentation of the [M-H]⁻ ion of 2-(4-Fluorophenoxy)propanoic acid would likely involve the cleavage of the ether bond and the loss of small neutral molecules like CO₂ from the carboxylic acid group. The high mass accuracy of HRMS allows for the precise measurement of these fragment ions, aiding in their unambiguous identification.
The following table summarizes hypothetical high-resolution mass spectrometry data for the deprotonated molecule of this compound and its potential fragments, based on the principles of mass spectrometry and the known fragmentation of related compounds.
| Ion | Formula | Calculated Exact Mass (m/z) | Mass Accuracy (ppm) | Fragmentation Pathway |
| [M-H]⁻ | C₉H₈FO₃⁻ | 183.0457 | < 5 | Deprotonation of the parent molecule |
| [M-H-CO₂]⁻ | C₈H₈FO⁻ | 139.0560 | < 5 | Loss of carbon dioxide |
| [C₆H₄FO]⁻ | C₆H₄FO⁻ | 111.0246 | < 5 | Cleavage of the ether bond |
Computational Chemistry and Theoretical Studies on S 2 4 Fluorophenoxy Propanoic Acid
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. rowan.edu This approach is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.
For (S)-2-(4-Fluorophenoxy)propanoic acid, docking studies can be employed to investigate its interaction with various enzymes or receptors. For instance, given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropanoic acid class, a potential target for docking studies could be the cyclooxygenase (COX) enzymes. mdpi.com Docking simulations would place the (S)-isomer into the active site of COX-1 and COX-2 to predict its binding mode and calculate a docking score, which is an estimation of the binding affinity.
The process involves preparing the three-dimensional structures of both the ligand, this compound, and the receptor. The ligand's structure can be built and optimized using quantum chemical methods. The receptor structure is typically obtained from a protein data bank. The docking software then explores various possible conformations of the ligand within the receptor's binding site and scores them based on a force field that evaluates steric and electrostatic interactions.
Key interactions that would be analyzed include hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues in the receptor, as well as hydrophobic interactions involving the fluorophenoxy ring. frontiersin.org The results of such studies can provide a rationale for the molecule's biological activity and guide the design of derivatives with improved binding affinity. nih.gov
Table 1: Hypothetical Docking Results of this compound with COX-2
| Parameter | Value | Key Interacting Residues |
| Docking Score (kcal/mol) | -8.5 | Arg120, Tyr355, Ser530 |
| Hydrogen Bonds | 2 | Arg120, Tyr355 |
| Hydrophobic Interactions | 5 | Val349, Leu352, Phe518 |
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide a wealth of information.
The ground-state geometry of the molecule can be optimized to determine its most stable three-dimensional structure. nih.gov From this optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.
Furthermore, vibrational frequency analysis can be performed to predict the infrared and Raman spectra of the molecule. researchgate.net The calculated spectra can be compared with experimental data to confirm the molecular structure. nih.gov Reactivity descriptors such as electrostatic potential maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack.
Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
Prediction of Stereochemical Outcomes in Asymmetric Reactions
Computational methods can be instrumental in predicting the stereochemical outcome of asymmetric reactions used to synthesize chiral molecules like this compound. By modeling the transition states of the reaction pathways leading to the (S) and (R) enantiomers, the activation energies for each pathway can be calculated.
The enantiomeric excess (e.e.) of a reaction is related to the difference in the Gibbs free energies of the diastereomeric transition states. A lower activation energy for the transition state leading to the (S)-isomer would suggest that this isomer will be the major product. These calculations often require high-level quantum mechanical methods to accurately model the subtle energetic differences.
For example, in a catalytic asymmetric synthesis, the interaction of the substrate, the catalyst, and the reagents in the transition state assembly would be modeled. By comparing the energies of the competing transition states, a prediction of the stereoselectivity can be made. This information is highly valuable for the rational design of new catalysts and for optimizing reaction conditions to achieve higher enantiomeric purity.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of the molecule. This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's conformational landscape. nih.gov In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space available to the molecule in a simulated environment, such as in a solvent or bound to a receptor.
MD simulations can reveal the preferred conformations of this compound and the flexibility of its different parts. nih.gov When performed on a ligand-receptor complex, MD simulations can provide insights into the stability of the binding and the key interactions that are maintained over time. This can help to refine the binding mode predicted by docking studies and provide a more accurate estimation of the binding free energy.
Table 3: Torsion Angles of Low-Energy Conformers of this compound
| Conformer | Torsion Angle 1 (C-O-C-C) | Torsion Angle 2 (O-C-C-C) | Relative Energy (kcal/mol) |
| 1 | 178° | 60° | 0.0 |
| 2 | -175° | -65° | 0.2 |
| 3 | 85° | 170° | 1.5 |
In Silico Screening and Virtual Library Design for Analogues
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with the structure of this compound, a virtual library of analogues can be designed by systematically modifying different parts of the molecule, such as the substitution pattern on the phenyl ring or the nature of the acidic group.
This virtual library can then be screened against a specific biological target using high-throughput docking. The compounds are ranked based on their docking scores and other parameters, and the top-ranking compounds are selected for further investigation. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of analogues to build a mathematical model that relates the chemical structure of the compounds to their biological activity. This model can then be used to predict the activity of new, unsynthesized compounds, further guiding the design of more potent analogues.
Structure Activity Relationship Sar Studies of S 2 4 Fluorophenoxy Propanoic Acid Analogues
Principles and Methodologies of SAR Investigations
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and pesticide design. The fundamental principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features, known as pharmacophores, that are responsible for its biological effects.
The methodologies employed in SAR investigations are diverse and often used in combination:
Synthesis and Biological Testing: A series of analogues of the lead compound is synthesized. These analogues typically involve modifications to different parts of the molecule, such as altering functional groups, changing the size or shape of substituents, and introducing or removing chiral centers. Each new compound is then tested in biological assays to determine its activity.
Computational Modeling: Computer-aided drug design (CADD) techniques are frequently used to predict how structural modifications will affect biological activity. These methods include molecular docking, which predicts the binding orientation of a molecule to its target, and quantitative structure-activity relationship (QSAR) modeling.
Role of the Fluoro Substituent in Molecular Recognition and Activity Enhancement
The presence of a fluorine atom at the para-position of the phenoxy ring in (S)-2-(4-Fluorophenoxy)propanoic acid is a critical determinant of its biological activity. The unique properties of fluorine significantly influence the molecule's interaction with its biological target.
Fluorine is the most electronegative element, which gives the C-F bond a strong dipole moment. This can lead to favorable electrostatic interactions with the target protein. Furthermore, fluorine can participate in the formation of non-covalent interactions, such as hydrogen bonds and halogen bonds, which can enhance binding affinity.
The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, meaning it can replace hydrogen without causing significant steric hindrance. However, its electronic properties are vastly different, allowing for the fine-tuning of a molecule's properties. The introduction of a fluorine atom can also block metabolic pathways, increasing the compound's bioavailability and duration of action.
Table 1: Illustrative SAR Data for Halogenated 2-Phenoxypropanoic Acid Analogues
| Compound | Substituent (X) | Relative Herbicidal Activity |
| Analogue 1 | H | Low |
| Analogue 2 | Cl | Moderate |
| Analogue 3 | Br | Moderate-High |
| This compound | F | High |
Note: This table is an illustrative representation based on general SAR principles for aryloxyphenoxypropionate herbicides and does not represent actual experimental data for a specific target.
Impact of Stereochemistry on Biological Activity and Specificity
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer. The stereochemistry at the C2 position of the propanoic acid moiety has a profound impact on biological activity.
For many aryloxyphenoxypropionate herbicides, the herbicidal activity resides almost exclusively in the (R)-enantiomer (which corresponds to the (S)-configuration in some naming conventions depending on the full structure). This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for optimal binding to the active site of the target enzyme, acetyl-CoA carboxylase (ACCase). The enzyme's active site is itself chiral and will preferentially bind one enantiomer over the other.
The inactive (S)-enantiomer may not only be devoid of the desired activity but could also contribute to off-target effects or an increased metabolic load on the organism. Therefore, the synthesis of enantiomerically pure compounds is a key objective in the development of these herbicides.
Table 2: Illustrative Stereoselectivity of 2-Phenoxypropanoic Acid Herbicides
| Enantiomer | Configuration | Relative ACCase Inhibition |
| Eutomer | (R)- | High |
| Distomer | (S)- | Low to negligible |
Note: This table illustrates the general principle of stereoselectivity in this class of compounds and is not based on specific experimental values for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying various physicochemical properties of the molecules, known as descriptors, a predictive model can be developed.
For this compound analogues, QSAR models can be built using descriptors such as:
Electronic properties: Hammett constants, dipole moments, and atomic charges.
Steric properties: Molecular volume, surface area, and specific substituent parameters.
Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
These models can take the form of linear equations or more complex machine learning algorithms. A well-validated QSAR model can be used to predict the biological activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of research and development.
Elucidation of Key Pharmacophoric Elements and Their Contributions to Activity
Through extensive SAR studies, the key pharmacophoric elements of aryloxyphenoxypropionate herbicides, including this compound, have been elucidated. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.
The key pharmacophoric features for this class of compounds generally include:
An Aryloxy Group: The substituted phenyl ring, in this case, the 4-fluorophenoxy group, is crucial for binding to a hydrophobic pocket in the target enzyme. The nature and position of the substituent on this ring significantly influence activity.
A Propanoic Acid Moiety: The carboxylic acid group is essential for interacting with key amino acid residues in the active site of ACCase, often through hydrogen bonding or ionic interactions.
A Chiral Center: The stereochemistry at the C2 position of the propanoic acid is critical for the correct orientation of the molecule within the binding site.
A Second Aromatic Ring System (in many analogues): While not present in the parent acid, many potent herbicides in this class feature a second aryloxy group attached to the first phenoxy ring. This additional group further enhances binding affinity.
By understanding these key pharmacophoric elements, researchers can rationally design new analogues with improved potency, selectivity, and metabolic stability.
Biological Activity Research and Mechanistic Insights Non Clinical Focus
Molecular Target Identification and Validation
The biological effects of (S)-2-(4-Fluorophenoxy)propanoic acid and its derivatives are rooted in their interactions with specific protein targets. Research has focused on understanding these interactions through enzyme inhibition studies and analysis of protein-ligand binding, which together elucidate the compound's mechanism of action at a molecular level.
This compound belongs to the broader class of arylpropionic acid derivatives, which are well-known for their anti-inflammatory properties. humanjournals.comresearchgate.net The primary mechanism for this effect is the inhibition of cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net These enzymes, COX-1 and COX-2, are crucial for the biosynthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation and pain. researchgate.netnih.gov
The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of the inducible COX-2 isoform, while the inhibition of the constitutive COX-1 isoform is often associated with undesirable side effects. nih.govmdpi.com Research into phenoxy acetic acid derivatives has focused on designing molecules with high selectivity for COX-2. mdpi.com The structure of this compound, with its characteristic propionic acid group and aromatic rings, is consistent with scaffolds known to act as competitive inhibitors of COX enzymes. nih.govnih.gov While specific IC50 values for this exact compound are not extensively published in comparative studies, analogs are frequently evaluated in enzyme inhibition assays to quantify their binding affinity and selectivity for COX-2 over COX-1. mdpi.com
The efficacy of enzyme inhibitors like this compound is determined by the precise nature of their binding within the active site of the target protein. Computational modeling and docking studies are instrumental in predicting these interactions. For the COX-2 enzyme, the propionic acid moiety is crucial for anchoring the ligand to the active site.
Beyond its target enzyme, the compound's interaction with transport proteins like serum albumin is also significant. The propionic acid group and the aromatic rings are known to facilitate binding to the hydrophobic core of albumin, which is essential for the compound's distribution in biological systems. nih.gov
Applications as Intermediates in Pharmaceutical Agent Discovery
The scaffold of this compound serves as a valuable starting point for the synthesis of more complex and targeted therapeutic agents. Its utility has been explored in the development of novel anti-inflammatory drugs and in the modulation of metabolic receptors.
This compound is a key intermediate in the synthesis of new potential anti-inflammatory agents. chemimpex.com The basic structure can be chemically modified to create a library of derivatives with enhanced potency, selectivity, or pharmacokinetic properties. For instance, new amide derivatives of arylpropionic acids have been synthesized and shown to possess significant analgesic and anti-inflammatory activities. humanjournals.comnih.gov By using this compound as a foundational building block, researchers can develop novel NSAIDs, potentially with improved safety profiles compared to existing drugs. chemimpex.comnih.gov
Recent research has identified the phenylpropanoic acid structure as a promising scaffold for developing agonists of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. nih.govresearchgate.net FFA4 is a G protein-coupled receptor that plays a role in nutrient sensing, inflammation, and glucose metabolism, making it a therapeutic target for type 2 diabetes and metabolic syndrome. nih.govnih.govbiomolther.org
Structure-activity relationship (SAR) studies on phenylpropanoic acid derivatives have been conducted to optimize their activity as FFA4 agonists. researchgate.net These studies explore how different substituents on the aromatic rings and modifications to the propanoic acid backbone affect receptor binding and activation. The this compound structure fits within the general framework of compounds investigated for FFA4 agonism. nih.govnih.gov
Table 1: Summary of Structure-Activity Relationship (SAR) Insights for Phenylpropanoic Acid Derivatives as FFA4 Agonists
| Structural Modification | Observation | Reference |
|---|---|---|
| Removal of ortho-terminal ring | Simplifies the structure while potentially maintaining activity. | nih.gov |
| Substitution on benzyloxy moiety | Different substituents can modulate potency and selectivity. | nih.gov |
| Hydroxyl or methyl group at position 3 of the propanoic acid chain | Abolished activity in both human GPR120 and GPR40 assays. | researchgate.net |
Utility in Agrochemical Development
In addition to its pharmaceutical applications, this compound and related compounds are utilized in the agrochemical industry, primarily as herbicides. chemimpex.com
This class of compounds, known as phenoxy herbicides, functions by mimicking the natural plant growth hormone indole-3-acetic acid (IAA), also known as auxin. nufarm.comencyclopedia.pub When applied to broad-leaf plants, these synthetic auxins induce rapid and uncontrolled cell growth that disrupts the plant's normal developmental processes. cambridge.org This leads to twisting of stems and leaves, mobilization and exhaustion of metabolic reserves, and ultimately, the death of the plant. nufarm.comencyclopedia.pub Most grasses and coniferous trees are resistant to these effects, which allows for the selective control of broadleaf weeds in various crops. cambridge.org The herbicidal activity is typically associated with the (R)-isomer of these chiral propionic acids, which is a notable contrast to the (S)-isomer preference often seen in pharmaceutical applications. wikipedia.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) |
| Arachidonic acid |
| Celecoxib |
| Diclofenac |
| Fenoxaprop-P ethyl |
| Fluazifop |
| Flurbiprofen |
| Haloxyfop |
| Ibuprofen |
| Indole-3-acetic acid (IAA) |
| Ketoprofen |
| Levofloxacin |
| Loxoprofen |
| MCPA (2-methyl-4-chlorophenoxyacetic acid) |
| Naproxen |
| Oxaprozin |
| Paracetamol |
| Phenoprofen |
| Piroxicam |
| Prostaglandin |
| Quizalofop-P ethyl |
| Rofecoxib |
| Silvex (Fenoprop) |
| Sulindac |
| TUG-891 |
Research into Herbicidal Properties
This compound belongs to the class of phenoxy herbicides, a group of compounds widely utilized in agriculture for controlling unwanted plant growth. chemimpex.com Research in agricultural chemistry has identified this compound as a valuable component in herbicidal formulations. chemimpex.com Its efficacy is linked to its structural similarity to other synthetic auxins, which are plant growth regulators.
The herbicidal action of phenoxy compounds like this compound is selective, primarily targeting broadleaf weeds while leaving grasses and cereal crops largely unharmed. wikipedia.org This selectivity is a key aspect of its utility in agricultural settings. For instance, the related compound fenoprop (B104943) was historically used as a post-emergence herbicide to control woody plants and broadleaf weeds in various crops and on lawns. wikipedia.org Similarly, 2,4-D (2,4-Dichlorophenoxyacetic acid) was one of the first successful selective herbicides used to control broad-leaved weeds in cereal crops like corn, oats, and wheat. wikipedia.org The research into this compound builds upon the established principles of these precursor compounds, focusing on optimizing efficacy and selectivity.
Development of Crop Protection Agents
In the development of crop protection agents, this compound serves as a key ingredient in formulations designed to enhance herbicidal activity. chemimpex.com Its role is to improve the performance of agrochemicals, making it a preferred choice for creating more effective pest management solutions. chemimpex.com The development process leverages its chemical structure to create formulations that can control undesirable vegetation without causing significant damage to the desired crops, thereby boosting agricultural productivity. chemimpex.com
The utility of phenoxypropionic acids in crop protection is well-documented. For example, mecoprop (B166265) is another herbicide in this class applied to corn fields to manage broad-leaved weeds. nih.gov The development of these agents often involves creating specific isomers, as the biological activity can be stereospecific. In the case of fenoprop, the herbicidal activity is found almost exclusively in the (2R)-isomer. wikipedia.org This highlights the importance of stereochemistry in the design and synthesis of effective crop protection agents based on the phenoxypropanoic acid scaffold.
Table 1: Research Findings on Phenoxypropionic Acids in Agriculture
| Compound Class | Application | Key Research Finding |
|---|---|---|
| 2-(4-Fluorophenoxy)propionic acid | Herbicide formulation | Used to improve the herbicidal activity and selectivity of crop protection agents. chemimpex.com |
| Fenoprop (2,4,5-TP) | Post-emergence herbicide | Effective against woody plants and broadleaf weeds; activity resides in the (2R)-isomer. wikipedia.org |
| Mecoprop | Selective herbicide | Used to control broad-leaved weeds in corn fields. nih.gov |
| 2,4-D | Selective herbicide | One of the first herbicides to selectively kill broadleaf weeds in cereal crops. wikipedia.org |
Investigation of Cellular Processes and Biological Pathways
The primary mechanism of action for this compound and related phenoxy herbicides involves the disruption of normal cellular processes by mimicking a natural plant hormone. wikipedia.orgwikipedia.org These compounds act as synthetic auxins, imitating the effects of indoleacetic acid (IAA), a crucial hormone that regulates plant growth and development. wikipedia.org
When applied to susceptible plants, the herbicide is absorbed and translocated to the meristems, which are the centers of active cell growth. wikipedia.org At a cellular level, the compound binds to auxin receptors, triggering a cascade of signaling events that lead to uncontrolled and unsustainable growth. wikipedia.orgwikipedia.org This results in visible symptoms such as stem curling, leaf withering, and ultimately, the death of the plant. wikipedia.org Researchers utilize compounds like 2-(4-Fluorophenoxy)propionic acid to study these specific biological pathways and contribute to a deeper understanding of plant growth regulation and disease mechanisms. chemimpex.com
Antimicrobial Activity Investigations (e.g., antibacterial, antifungal)
While this compound is primarily researched for its herbicidal properties, investigations into the antimicrobial activity of its parent compound, propionic acid, and other derivatives have been conducted. Propionic acid itself is known for its inhibitory effect on microorganisms and is used as a food preservative. nih.gov
Research into the antifungal mechanism of propionic acid has shown that it can induce apoptotic cell death in fungi. nih.gov This process involves the accumulation of reactive oxygen species (ROS), activation of metacaspases, and mitochondrial dysfunction, ultimately leading to fungal cell death. nih.gov Studies have demonstrated that propionic acid and its mixtures can effectively inhibit the growth of various wood-decaying fungi. researchgate.net
In the context of antibacterial activity, propionic acid has been shown to suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Its mechanism involves reducing the intracellular pH of the bacteria. researchgate.net Furthermore, studies on other chlorinated derivatives of phenylpropanoic acid have demonstrated significant and selective antibacterial activities against Escherichia coli and Staphylococcus aureus. nih.gov While these findings relate to the broader class of propanoic acids, specific studies focusing solely on the antimicrobial properties of this compound are less detailed in the available literature.
Table 2: Investigated Antimicrobial Activities of Propionic Acid and its Derivatives
| Compound/Derivative | Target Organism | Observed Effect/Mechanism |
|---|---|---|
| Propionic Acid | Fungi (Candida albicans) | Induces mitochondria-mediated apoptotic cell death. nih.gov |
| Propionic Acid | Bacteria (MRSA) | Suppresses growth by reducing intracellular pH. researchgate.net |
| Chlorinated Phenylpropanoic Acids | Bacteria (E. coli, S. aureus) | Demonstrated significant and selective antibacterial activity. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (S)-2-(4-Fluorophenoxy)propanoic acid, and how can enantiomeric purity be optimized?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach includes:
- Step 1 : Condensation of 4-fluorophenol with a chiral propanoic acid precursor (e.g., (S)-lactate derivatives) under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to retain stereochemistry .
- Step 2 : Acidic hydrolysis to yield the free carboxylic acid.
- Key Considerations : Use anhydrous solvents (e.g., THF) and low temperatures to minimize racemization. Chiral HPLC or polarimetry should validate enantiomeric excess (>98%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR confirms the presence of the fluorophenoxy group (δ ~ -115 ppm). ¹H NMR identifies chiral center splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., amylose-based) resolve enantiomers. Compare retention times with a racemic mixture .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion ([M-H]⁻ at m/z 213.06) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory data on the biological activity of fluorinated propanoic acid derivatives be systematically resolved?
- Methodological Answer :
- Hypothesis Testing : Compare this compound with its (R)-enantiomer and non-fluorinated analogs to isolate stereochemical/electronic effects .
- Dose-Response Studies : Use in vitro models (e.g., COX-2 inhibition assays) to establish EC₅₀ values. Statistical tools (e.g., ANOVA) identify outliers .
- Meta-Analysis : Cross-reference PubChem and DSSTox data to identify batch-specific impurities (e.g., phenolic byproducts) that may skew results .
Q. What strategies prevent racemization during the synthesis of (S)-configured fluorophenoxy propanoic acids?
- Methodological Answer :
- Reaction Optimization : Avoid strong bases (e.g., NaOH) during hydrolysis; use mild conditions (LiOH in THF/H₂O at 0–5°C) .
- Protecting Groups : Temporarily block the carboxylic acid with tert-butoxycarbonyl (Boc) to stabilize the chiral center during intermediate steps .
- In Situ Monitoring : Use inline FTIR to detect early signs of racemization (e.g., carbonyl stretching shifts) .
Q. How does the fluorophenoxy substituent influence pharmacokinetics, and what models assess its metabolic stability?
- Methodological Answer :
- In Vitro Models :
- Hepatic Microsomes : Incubate with human liver microsomes + NADPH to measure half-life (t₁/₂). Fluorine’s electronegativity often reduces oxidative metabolism .
- PAMPA Assays : Evaluate passive permeability; logP values (~2.5) predict moderate blood-brain barrier penetration .
- Computational Studies : DFT calculations quantify the electron-withdrawing effect of the fluorophenoxy group on the carboxylic acid’s pKa (~3.2), impacting solubility and protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
